3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound features a benzamide core linked to a benzo[d]thiazole ring, which is further substituted with a methylthio group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the sulfonamide group: This step involves the sulfonation of the benzo[d]thiazole ring using chlorosulfonic acid, followed by reaction with ammonia or an amine to form the sulfonamide.
Attachment of the benzamide moiety: The final step involves coupling the sulfonamide-substituted benzo[d]thiazole with a benzoyl chloride derivative in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of agrochemicals with pesticidal properties.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: Exhibits anti-biofilm properties.
Uniqueness
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylthio and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
887202-36-0 |
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Molecular Formula |
C15H13N3O3S3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O3S3/c1-22-10-4-2-3-9(7-10)14(19)18-15-17-12-6-5-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) |
InChI Key |
HXYGFIOASDMRMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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